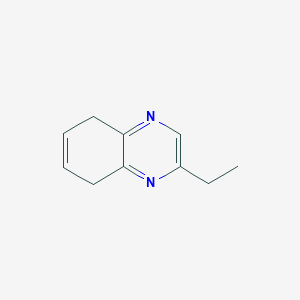
2-Ethyl-5,8-dihydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5,8-dihydroquinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications Quinoxalines are characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,8-dihydroquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Large-scale synthesis may involve continuous flow reactors and the use of recyclable catalysts to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,8-dihydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
2-Ethyl-5,8-dihydroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,8-dihydroquinoxaline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, quinoxaline derivatives have been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways. The compound’s effects are mediated through interactions with molecular targets, leading to changes in cellular processes.
Comparison with Similar Compounds
2-Ethyl-5,8-dihydroquinoxaline can be compared with other quinoxaline derivatives such as:
Quinoxaline: The parent compound with a similar bicyclic structure.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
6,7-Dimethylquinoxaline: A derivative with methyl groups at the 6 and 7 positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-ethyl-5,8-dihydroquinoxaline |
InChI |
InChI=1S/C10H12N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
SUTICHHRJPUCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2CC=CCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


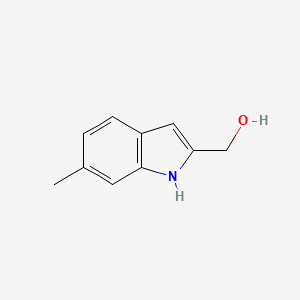
![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)
![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)
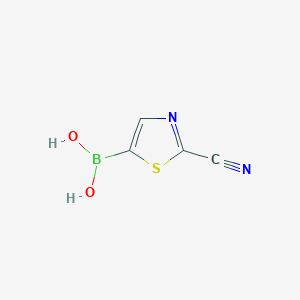


![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)

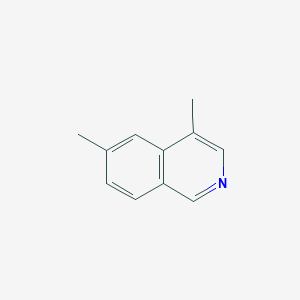
![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)
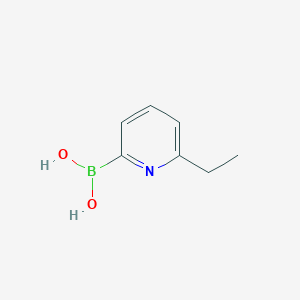
![5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)
![2H-Indeno[5,4-D][1,2]oxazole](/img/structure/B11920819.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)
